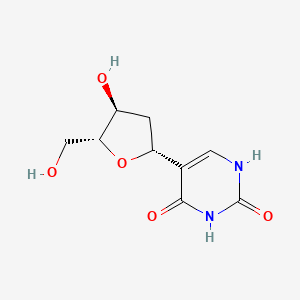

2'-Deoxypseudouridine

Overview

Description

- 2’-Deoxypseudouridine belongs to the C-glycosides that are linked by a C-C bond rather than the usual C1-N1 bond found in uridine.

- The glycosidic bond of 2’-deoxypseudouridine is a C-C bond between C5 of uracil and C1 of the deoxyribose sugar.

- It can be used as a modified deoxyribonucleoside in DNA oligonucleotide synthesis, resulting in modified DNA.

Synthesis Analysis

- 2’-Deoxypseudouridine can be synthesized by condensation of 2,4-di-t-butoxy-5-lithiopyrimidine with 3,5-di-O-benzyl-2-deoxyribose or 3,4-O-isopropylidene-2-deoxyribose.

- Stereospecifically, it can also be obtained from pseudouridine via a 4,2′-anhydro-intermediate and the 2′-chloro-2′-deoxynucleoside.

Molecular Structure Analysis

- IUPAC Name: 5-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4(1H,3H)-dione.

- Molecular Formula: C9H12N2O5.

- Molecular Weight: 228.2 g/mol.

Chemical Reactions Analysis

- 2’-Deoxypseudouridine can participate in various chemical reactions typical of nucleosides, including phosphorylation and glycosylation.

Physical And Chemical Properties Analysis

- Melting Point: 220-222°C.

- Solubility: Soluble in DMSO.

- Density: 1.503±0.06 g/cm³ (predicted).

Scientific Research Applications

Summary of the Application

2’-Deoxypseudouridine is used in the synthesis of oligodeoxyribonucleotides (ODNs). These are short DNA molecules that have wide applications in research, diagnostics, and therapeutics .

Methods of Application

2’-Deoxypseudouridine is introduced into ODNs by solid phase phosphoramidite chemistry . This involves a series of chemical reactions that result in the formation of a bond between the 2’-Deoxypseudouridine and the ODN.

Results or Outcomes

The ODNs containing 2’-Deoxypseudouridine have been found to inhibit uracil-DNA glycosylase (UDG) reaction . This has potential implications in the study and manipulation of DNA repair mechanisms.

Photocrosslinking Studies

Summary of the Application

2’-Deoxypseudouridine is used in photocrosslinking studies. Photocrosslinking is a technique used to study the interactions between biomolecules .

RNA Structure Determination

Summary of the Application

2’-Deoxypseudouridine is used in RNA structure determination studies. Understanding the structure of RNA molecules is crucial for understanding their function .

RNA-Protein Interaction Studies

Summary of the Application

2’-Deoxypseudouridine is used in RNA-protein interaction studies. These studies are crucial for understanding the function of RNA and protein molecules in the cell .

RNA Therapeutics

Summary of the Application

2’-Deoxypseudouridine is used in the development of RNA therapeutics. RNA therapeutics is a rapidly growing field that uses RNA molecules as drugs .

RNA Stability Studies

Summary of the Application

2’-Deoxypseudouridine is used in RNA stability studies. Pseudouridine enhances the stability of RNA molecules, which is crucial for optimal functionality in processes like translation and splicing by influencing their secondary conformation .

RNA Sequencing

Summary of the Application

2’-Deoxypseudouridine is used in RNA sequencing studies. These studies are crucial for understanding the function of RNA molecules in the cell .

RNA Editing Studies

Summary of the Application

2’-Deoxypseudouridine is used in RNA editing studies. RNA editing is a ubiquitous modification in mammalian transcriptomes and is an important co/posttranscriptional modification that plays a crucial role in various cellular processes .

Safety And Hazards

- Avoid breathing mist, gas, or vapors.

- Use personal protective equipment (chemical impermeable gloves, goggles).

- Ensure adequate ventilation.

- Remove all sources of ignition.

- In case of exposure, consult a doctor or Poison Control Center.

Future Directions

- Further research could explore its applications in modified DNA, RNA, or therapeutic nucleoside analogs.

- Investigate its potential in drug development or as a diagnostic tool.

Remember to consult relevant papers for more detailed information. If you need further assistance, feel free to ask! 😊

properties

IUPAC Name |

5-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O5/c12-3-7-5(13)1-6(16-7)4-2-10-9(15)11-8(4)14/h2,5-7,12-13H,1,3H2,(H2,10,11,14,15)/t5-,6+,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASOJEESZSWWNQK-RRKCRQDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1C2=CNC(=O)NC2=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1C2=CNC(=O)NC2=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00440386 | |

| Record name | 2'-Deoxypseudouridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-Deoxypseudouridine | |

CAS RN |

39967-60-7 | |

| Record name | 2'-Deoxypseudouridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

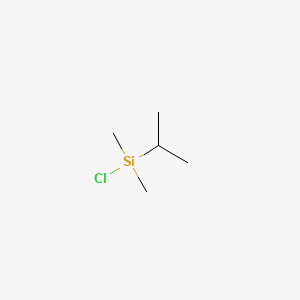

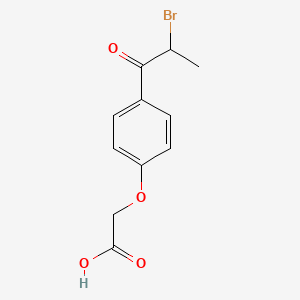

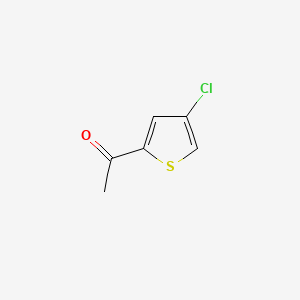

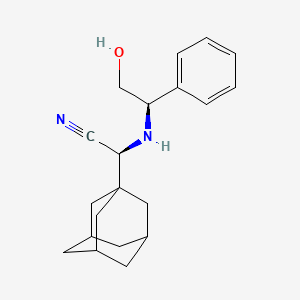

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Imidazo[1,2-a]pyridin-5-ylmethanol](/img/structure/B1588869.png)

![4-Hydroxy-benzo[b]thiophene-7-carboxaldehyde](/img/structure/B1588876.png)

![5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B1588877.png)